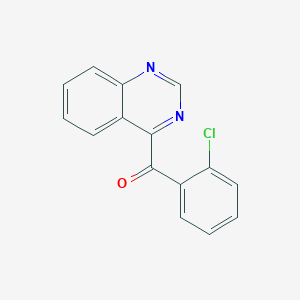
Decanenitrile, 10-bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanenitrile, 10-bromo- is an organic compound with the molecular formula C10H18BrN. It is a nitrile derivative where a bromine atom is attached to the tenth carbon of the decanenitrile chain. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Decanenitrile, 10-bromo- can be synthesized through several methods:
Bromination of Decanenitrile: This involves the direct bromination of decanenitrile using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Substitution Reaction: Another method involves the substitution of a suitable leaving group (e.g., a halide) on a decanenitrile precursor with a bromine atom using reagents like sodium bromide (NaBr) in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of decanenitrile, 10-bromo- typically involves large-scale bromination processes under controlled conditions to ensure high yield and purity. The reaction is often carried out in a continuous flow reactor to maintain consistent reaction conditions and to facilitate efficient heat management.
Análisis De Reacciones Químicas
Types of Reactions
Decanenitrile, 10-bromo- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide (NaCN) in DMF.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Hydrolysis: Sulfuric acid (H2SO4) or sodium hydroxide (NaOH) in water.
Major Products
Nucleophilic Substitution: Corresponding substituted nitriles.
Reduction: Decylamine.
Hydrolysis: Decanoic acid.
Aplicaciones Científicas De Investigación
Decanenitrile, 10-bromo- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical compounds.
Agrochemicals: It is used in the production of pesticides and herbicides.
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of decanenitrile, 10-bromo- depends on the specific reaction it undergoes. For example:
Nucleophilic Substitution: The bromine atom is replaced by a nucleophile through an S_N2 mechanism.
Reduction: The nitrile group is reduced to an amine via the transfer of hydride ions.
Hydrolysis: The nitrile group is converted to a carboxylic acid through the addition of water and subsequent protonation and deprotonation steps.
Comparación Con Compuestos Similares
Decanenitrile, 10-bromo- can be compared with other similar compounds such as:
Decanenitrile: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
10-Bromo-1-decanol: Contains a hydroxyl group instead of a nitrile group, leading to different reactivity and applications.
Nonanenitrile, 9-bromo-: A shorter chain nitrile with bromine at the ninth position, affecting its physical and chemical properties.
Decanenitrile, 10-bromo- is unique due to its specific structure, which imparts distinct reactivity and applications in various fields of research and industry.
Propiedades
IUPAC Name |
10-bromodecanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrN/c11-9-7-5-3-1-2-4-6-8-10-12/h1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRJWMVMFJYPAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC#N)CCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445081 |
Source


|
| Record name | Decanenitrile, 10-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54863-46-6 |
Source


|
| Record name | Decanenitrile, 10-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
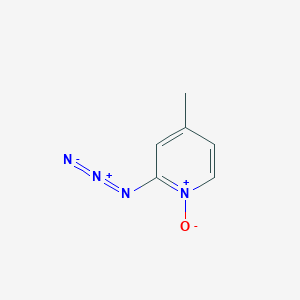
![5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B14623907.png)


![3-([1,1'-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate](/img/structure/B14623934.png)
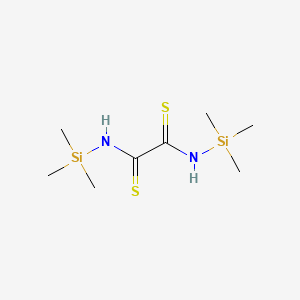


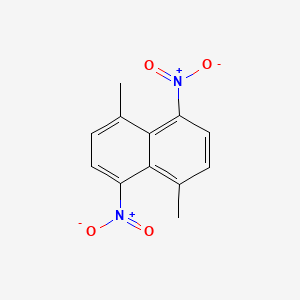

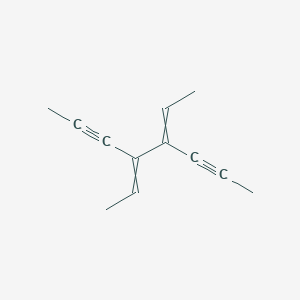
![3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride](/img/structure/B14623975.png)
![3H-Indole-7-carboxylic acid, 3-(3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-ylidene)-, hydrochloride](/img/structure/B14623977.png)
